
Teixobactin
Overview
Description
Teixobactin is a peptide-like secondary metabolite produced by certain species of bacteria. It was discovered using a novel method of culturing bacteria in soil, which allowed researchers to grow a previously unculturable bacterium named Eleftheria terrae. This compound is notable for its ability to kill gram-positive bacteria by binding to lipid II and lipid III, which are crucial precursor molecules for cell wall formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of teixobactin has been achieved through a highly convergent Ser ligation approach. This method allows for the preparation of several analogues of the natural product. The synthesis involves the use of solution and solid-phase peptide synthesis techniques. The solution phase synthesis helps overcome racemization issues during ester coupling, while the solid-phase synthesis improves efficiency and convergence .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing synthetic routes and improving yields. The use of iChip technology to isolate this compound from soil microorganisms represents a significant advancement in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Teixobactin undergoes various chemical reactions, including binding to lipid II and lipid III, which are precursors for peptidoglycan and teichoic acid, respectively. These interactions inhibit cell wall biosynthesis, leading to bacterial cell death .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include diisopropyl ethyl amine, PyAOP, and various amino acid derivatives. The reactions typically occur under mild conditions, such as room temperature, to prevent degradation of the peptide .
Major Products Formed: The major products formed from the reactions involving this compound are its analogues and derivatives, which are synthesized to enhance its antibacterial properties and reduce potential resistance .
Scientific Research Applications
Clinical Applications
Teixobactin's potential applications span various clinical settings, particularly in treating infections caused by resistant strains of bacteria.
Treatment of Biofilm-Associated Infections
This compound has demonstrated potent activity against bacterial biofilms—clusters of bacteria that adhere to surfaces and are notoriously difficult to treat. Research indicates that this compound is effective against biofilm-forming pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and can significantly reduce biofilm viability . This characteristic makes it a promising candidate for treating chronic infections associated with implants and surgical sites.
Protection Against Anthrax
In a study involving a rabbit model, this compound provided complete protection against inhalation anthrax caused by Bacillus anthracis. Treated rabbits showed a significant reduction in bacterial load and associated tissue pathology compared to control groups . These findings suggest that this compound could be developed as a therapeutic option for bioterrorism-related infections.
Broad-Spectrum Antibacterial Activity
This compound exhibits strong antibacterial activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and other ESKAPE pathogens. Its ability to function effectively where traditional antibiotics fail highlights its potential as a last-resort treatment option .
Case Study 1: Synthetic this compound Analogues
Researchers at the University of Liverpool have developed synthetic analogues of this compound that enhance its efficacy and allow for cost-effective production. These analogues have shown improved potency against multidrug-resistant bacteria and have been optimized for safety in human applications . The study emphasizes the importance of adapting natural compounds for therapeutic use.
Case Study 2: In Vitro Efficacy Against Clinically Relevant Strains
A study published in the European Journal of Medicinal Chemistry evaluated this compound derivatives against clinically isolated strains. Results indicated that these derivatives maintained high antibacterial activity, validating their potential for clinical application in treating resistant infections .
Comparative Effectiveness
The following table summarizes the effectiveness of this compound compared to established antibiotics:
Antibiotic | Target Pathogens | Mechanism of Action | Resistance Potential |
---|---|---|---|
This compound | Gram-positive bacteria (e.g., MRSA) | Inhibits cell wall synthesis; membrane disruption | Low |
Vancomycin | Gram-positive bacteria | Inhibits cell wall synthesis | Moderate |
Levofloxacin | Broad spectrum | Inhibits DNA gyrase | High |
Mechanism of Action
Teixobactin exerts its effects by binding to lipid II and lipid III, which are essential for cell wall biosynthesis in gram-positive bacteria. This binding inhibits the synthesis of peptidoglycan and teichoic acid, leading to cell wall damage and bacterial cell death. The unique mechanism of action of this compound, which does not target proteins, makes it less likely to encounter resistance .
Comparison with Similar Compounds
Teixobactin belongs to a new class of antibiotics and is unique in its mode of action. Similar compounds include vancomycin, ramoplanin, enduracidin, and mannopeptimycin, which also target lipid II but have different structural features and mechanisms of binding. This compound’s ability to bind to both lipid II and lipid III sets it apart from these other antibiotics .
Conclusion
This compound represents a promising advancement in the field of antibiotics, particularly for its potential to combat drug-resistant bacteria. Its unique mechanism of action and the innovative methods used for its discovery and synthesis highlight its significance in scientific research and potential therapeutic applications.
Biological Activity
Teixobactin is a novel antibiotic with significant potential against multidrug-resistant bacterial infections, particularly those caused by Gram-positive pathogens. Discovered from a previously unculturable soil bacterium, its unique mechanism of action and low propensity for developing resistance make it a promising candidate in the fight against antibiotic-resistant bacteria.
This compound exhibits a dual mechanism of action that targets the bacterial cell envelope. It primarily binds to lipid II and lipid III, essential precursors for peptidoglycan and teichoic acid synthesis, respectively. This binding sequesters these molecules, inhibiting their availability for cell wall synthesis and ultimately leading to bacterial cell death.
Key Features of this compound's Mechanism:
- Binding to Lipid II: this compound's unique enduracididine C-terminal headgroup specifically attaches to the pyrophosphate-sugar moiety of lipid II, facilitating the formation of fibrillar complexes that disrupt membrane integrity .
- Supramolecular Structure Formation: The binding initiates a rapid formation of antiparallel β-sheets that elongate into fibrils, which laterally associate and create compact structures that compromise the bacterial membrane .
- Selectivity for Bacterial Cells: Unlike many antibiotics, this compound does not damage human cells because lipid II is absent in eukaryotic membranes, reducing potential toxicity .
Antibacterial Activity
This compound has demonstrated potent antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its effectiveness has been validated through multiple studies.
Table 1: Antibacterial Efficacy of this compound Against Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
MRSA | 0.5 µg/mL | |
VRE | 0.25 µg/mL | |
Mycobacterium tuberculosis | 0.5 µg/mL | |
Bacillus anthracis (Anthrax) | 0.1 µg/mL |
In Vivo Efficacy Against Anthrax
A notable study evaluated this compound's efficacy in a rabbit model infected with Bacillus anthracis. The results showed:
- 100% Survival Rate: All rabbits treated with this compound at a dose of 5 mg/kg survived after infection with lethal anthrax spores.
- Rapid Clearance of Infection: Bacteremia was resolved within 24–48 hours post-treatment, demonstrating rapid antibacterial action .
Resistance Development
Research indicates that the emergence of resistance to this compound is slow and costly for bacteria. In controlled studies, resistance levels increased significantly over time but were notably lower compared to traditional antibiotics like rifampicin . This characteristic underscores this compound's potential as a long-term therapeutic option.
Structural Insights
The structural properties of this compound contribute to its biological activity:
- Chemical Structure: this compound is classified as a depsipeptide with a unique scaffold that enhances its binding affinity to lipid precursors .
- Stability of Supramolecular Fibrils: The fibrillar complexes formed by this compound are stable over time, suggesting prolonged action against target bacteria .
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Teixobactin’s mechanism of action against Gram-positive bacteria?
- Methodological Answer : Use Bacillus subtilis as a model organism for high-resolution imaging (e.g., structured illumination microscopy, SIM) to visualize this compound’s supramolecular assembly on bacterial cell walls. Fluorescent analogues (e.g., Lys(Cy3)10-teixobactin) enable tracking of antibiotic clustering via Förster resonance energy transfer (FRET) microscopy, revealing co-localization within nanometers . For pathogen-specific studies, methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) are recommended, with minimum inhibitory concentration (MIC) assays (0.005–0.5 mg mL⁻¹) to quantify potency .
Q. How do researchers validate this compound’s lipid II and lipid III binding in vitro?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) to measure binding affinities between this compound analogues (e.g., Ala10-teixobactin) and lipid II precursors like geranyl pyrophosphate. Competitive binding assays using radiolabeled lipid II and surface plasmon resonance (SPR) can further quantify interaction kinetics .
Q. What are the key discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : In vitro MIC values (e.g., 0.25 mg mL⁻¹ against MRSA) may not fully predict in vivo outcomes due to pharmacokinetic variables. Use murine infection models to assess bioavailability and tissue penetration. Metabolomics studies in S. aureus reveal that this compound disrupts peptidoglycan and teichoic acid biosynthesis within 1 hour, but in vivo efficacy requires sustained exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound analogues?
- Methodological Answer : Early SAR studies emphasized L-allo-enduracididine’s role in lipid II binding , but recent syntheses of Leu10- and Ile10-teixobactin (10–24% yields via microwave-assisted coupling) demonstrate potent activity (MIC 0.25 mg mL⁻¹) without cationic residues . To reconcile this, use molecular dynamics simulations to compare binding conformations of cationic vs. non-polar residues. Validate with NMR and FRET-based target engagement assays .
Q. What experimental strategies address this compound’s aggregation-dependent activity?
- Methodological Answer : Supramolecular clusters of this compound enhance bacterial cell wall targeting. Use fluorescence correlation spectroscopy (FCS) to quantify aggregation kinetics in varying pH and ionic conditions. Co-localization studies with propidium iodide confirm that aggregated this compound induces membrane lysis post-binding .
Q. How to design metabolomics workflows for elucidating this compound’s multi-target mechanism?
- Methodological Answer : Untargeted metabolomics (LC-MS/MS) of MRSA treated with sub-MIC this compound (0.5× MIC) identifies perturbations in:
- Membrane lipids : Glycerophospholipid and fatty acid dysregulation.
- Cell wall synthesis : Suppression of d-alanyl-d-lactate (vancomycin resistance intermediate).
- Energy metabolism : ATP depletion via glycolysis inhibition.
Normalize data to untreated controls and use pathway analysis tools (e.g., MetaboAnalyst) .
Q. Data Contradictions and Validation
Q. Why do some studies report no resistance to this compound, while others predict eventual resistance?
- Methodological Answer : Laboratory evolution experiments (e.g., serial passage assays) show no resistance development due to this compound’s dual targeting of lipid II and lipid III. However, genomic surveillance of clinical isolates is lacking. Use whole-genome sequencing of in vitro-evolved strains to monitor mutations in cell wall biosynthesis genes (e.g., murG, tagO) .
Q. How to reconcile conflicting data on the role of stereochemistry in this compound’s activity?
- Methodological Answer : SAR studies indicate strict stereochemical requirements for the N-terminal Phe1 and Ser7 residues but tolerance at position 4. Synthesize epimeric analogues (e.g., D-Ser7) and compare MICs. Circular dichroism (CD) spectroscopy can correlate conformational stability with antibacterial activity .
Q. Methodological Resources
Properties
CAS No. |
1613225-53-8 |
---|---|
Molecular Formula |
C58H95N15O15 |
Molecular Weight |
1242.5 g/mol |
IUPAC Name |
(2R)-N-[(2R,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(3S,6S,9S,12R,13S)-6-[[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]methyl]-3-[(2S)-butan-2-yl]-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C58H95N15O15/c1-12-28(5)42(70-49(79)37(61-11)23-34-19-17-16-18-20-34)53(83)67-39(26-74)51(81)65-36(21-22-41(59)76)48(78)69-44(30(7)14-3)55(85)71-43(29(6)13-2)54(84)68-40(27-75)52(82)73-46-33(10)88-57(87)45(31(8)15-4)72-50(80)38(24-35-25-62-58(60)64-35)66-47(77)32(9)63-56(46)86/h16-20,28-33,35-40,42-46,61,74-75H,12-15,21-27H2,1-11H3,(H2,59,76)(H,63,86)(H,65,81)(H,66,77)(H,67,83)(H,68,84)(H,69,78)(H,70,79)(H,71,85)(H,72,80)(H,73,82)(H3,60,62,64)/t28-,29-,30-,31-,32-,33-,35-,36+,37+,38-,39-,40-,42-,43-,44+,45-,46+/m0/s1 |
InChI Key |
LMBFAGIMSUYTBN-MPZNNTNKSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C[C@H]2CN=C(N2)N)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CC3=CC=CC=C3)NC)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1)CC2CN=C(N2)N)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Teixobactin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.